molecular formula C15H13ClFN5O2 B2975211 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide CAS No. 2034598-84-8

2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide

Cat. No. B2975211
CAS RN: 2034598-84-8
M. Wt: 349.75
InChI Key: BOULYRPSVRHSJE-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazine ring, an ethoxy group, a chloro group, a fluoro group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic triazolo[4,3-a]pyrazine ring. The electron-withdrawing chloro and fluoro groups may cause a shift in the electron density within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Herbicidal Activity

The compound exhibits significant herbicidal activity. Research by Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, closely related to 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide. These compounds, including variations like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, showed excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Anticonvulsant Activity

Kelley et al. (1995) synthesized and tested substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which are structurally similar, for anticonvulsant activity. The study found several compounds exhibiting potent activity against maximal electroshock-induced seizures in rats. These findings suggest potential applications of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide in neurological disorders (Kelley et al., 1995).

Antimicrobial and Antifungal Activity

Hassan (2013) synthesized a series of compounds, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole. These compounds demonstrated notable antimicrobial activity against various organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans. This suggests the potential use of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide in treating bacterial and fungal infections (Hassan, 2013).

Antitumor Activities

Research by Riyadh (2011) involving N-arylpyrazole-containing enaminones, which are structurally related, highlighted their potential as antitumor agents. The synthesized compounds exhibited cytotoxic effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating the possible use of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide in cancer treatment (Riyadh, 2011).

Future Directions

Future research could focus on elucidating the synthesis, reactions, and potential applications of this compound. Given the wide range of biological activities exhibited by similar compounds, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2/c1-2-24-15-13-21-20-12(22(13)6-5-18-15)8-19-14(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULYRPSVRHSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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